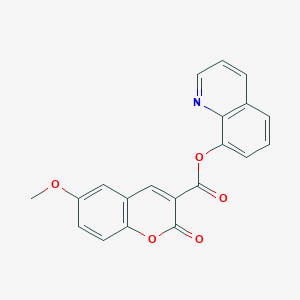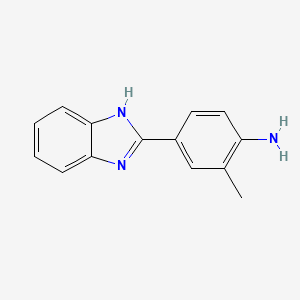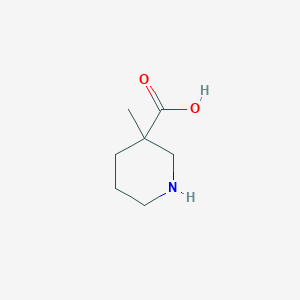
4-(Piperazin-1-YL)pyrimidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperazin-1-YL)pyrimidine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
作用机制
Target of Action
The primary targets of 4-(Piperazin-1-YL)pyrimidine hydrochloride are the α2-adrenergic receptor and the 5-HT1A receptor . The α2-adrenergic receptor is a type of adrenergic receptor, and its primary role is to regulate neurotransmitter release from adrenergic neurons in the central nervous system. The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and it is implicated in a variety of cognitive and behavioral functions.
Mode of Action
This compound acts as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . As an antagonist, it binds to the α2-adrenergic receptor and blocks its activation, thereby inhibiting the receptor’s function. As a partial agonist of the 5-HT1A receptor, it binds to the receptor and partially activates it, resulting in a moderate physiological response.
Biochemical Pathways
Given its interaction with the α2-adrenergic and 5-ht1a receptors, it likely influences thenoradrenergic and serotonergic neurotransmission pathways . These pathways play crucial roles in various physiological processes, including mood regulation, anxiety, and cognition.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its modulation of the α2-adrenergic and 5-HT1A receptors. By acting as an antagonist of the α2-adrenergic receptor, it may inhibit the release of neurotransmitters from adrenergic neurons. As a partial agonist of the 5-HT1A receptor, it may modulate serotonergic neurotransmission, potentially influencing mood and anxiety levels .
生化分析
Biochemical Properties
Related compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . The inhibition of AChE can impact various biochemical reactions, particularly those involving the neurotransmitter acetylcholine .
Cellular Effects
The cellular effects of 4-(Piperazin-1-YL)pyrimidine hydrochloride are not well-studied. Related compounds have shown significant cellular effects. For instance, certain piperazin-1-yl pyrimidine derivatives have demonstrated inhibitory activities against AChE, leading to potential therapeutic applications in Alzheimer’s disease .
Molecular Mechanism
Related compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been found to inhibit AChE through a mixed-type inhibition mechanism, involving both competitive and non-competitive inhibition .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in a refrigerator .
Metabolic Pathways
Related compounds such as 1-(2-Pyrimidyl)piperazine are known to be metabolites of certain drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-YL)pyrimidine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are efficient and scalable, making them suitable for large-scale production .
化学反应分析
Types of Reactions
4-(Piperazin-1-YL)pyrimidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazine derivatives .
科学研究应用
4-(Piperazin-1-YL)pyrimidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of pharmaceuticals and other chemical products.
相似化合物的比较
Similar Compounds
Similar compounds to 4-(Piperazin-1-YL)pyrimidine hydrochloride include:
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 1-(2-Pyrimidyl)piperazine
- 5-(Piperazin-1-yl)pyrimidine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique biological activities it exhibits. For example, its ability to selectively inhibit acetylcholinesterase makes it a promising candidate for the development of drugs targeting neurodegenerative diseases .
属性
IUPAC Name |
4-piperazin-1-ylpyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-2-10-7-11-8(1)12-5-3-9-4-6-12;/h1-2,7,9H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDWRWOZFHBFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2108104-90-9 |
Source


|
| Record name | 4-(piperazin-1-yl)pyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3001749.png)
![1-[6-[(4-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3001751.png)
![N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3001754.png)


![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B3001758.png)
![6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B3001759.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B3001760.png)
![N'-(2-ethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B3001761.png)




